N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic compound belonging to the class of opioids, specifically a derivative of fentanyl. It is characterized by its complex structure, which includes a piperidine ring substituted with phenyl and 2-phenylethyl groups. The compound's molecular formula is C23H30N2·HCl, and it has a molecular weight of approximately 370.96 g/mol. This compound is primarily studied for its potential analgesic properties and its structural similarity to other potent opioids.
The chemical behavior of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide can be explored through various reactions typical of amides and piperidine derivatives. Key reactions include:
As an opioid derivative, N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide exhibits significant biological activity primarily as an analgesic. It interacts with the mu-opioid receptors in the central nervous system, leading to effects such as pain relief, sedation, and euphoria. Studies have indicated that compounds in this class may have higher potency than morphine, making them of interest in pain management therapies.
The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide typically involves several steps:
These methods reflect common practices in organic synthesis for producing complex opioid structures.
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has potential applications in:
Studies on N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide focus on its interactions with opioid receptors. Research indicates that this compound exhibits a high affinity for mu-opioid receptors, which are responsible for mediating analgesic effects. Furthermore, interaction studies often explore the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.
N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide shares structural similarities with several other compounds in the fentanyl series. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fentanyl | N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | Prototype opioid; widely studied |
| Furanyl Fentanyl | N-(1-phenethylpiperidin-4-y)-N-phenyltetrahydrofuran | Contains tetrahydrofuran ring; potent analgesic |
| Acrylfentanyl | N-(1-(2-phenyletheylene)piperidin-4-y)-N-phenylenamide | Unsaturated amide; unique reactivity |
| Valeryl Fentanyl | N-(1-(2-phenyletheylene)piperidin-4-y)-N-phenylenpentanamide | Longer carbon chain; altered potency |
| 3-Fluorofentanyl | N-(3-fluorophenyl)-N-[1-(2-phenyletheylene)piperidin]-propanamide | Fluorinated derivative; different receptor affinity |
These comparisons illustrate how N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide fits within the broader context of synthetic opioids while maintaining distinct characteristics that may influence its pharmacological profile and potential therapeutic applications.